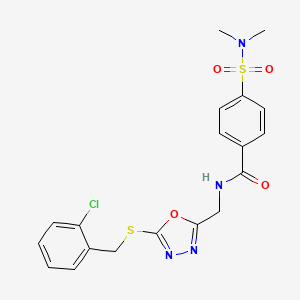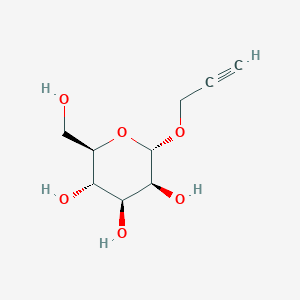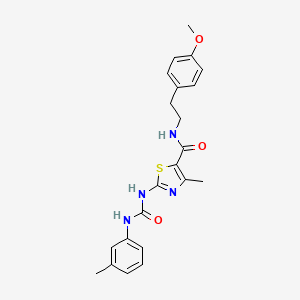
N-(4-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, also known as MTUCB, is a synthetic compound that has been the focus of scientific research in recent years. This compound has shown promise as a potential therapeutic agent due to its ability to modulate various signaling pathways involved in cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Derivatives
Research in synthetic chemistry has led to the development of novel compounds with varying biological activities. For instance, studies on the synthesis of new heterocyclic compounds derived from visnagenone and khellinone have demonstrated anti-inflammatory and analgesic properties, indicating the therapeutic potential of these compounds in managing pain and inflammation (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, the creation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against Ehrlich Ascites Carcinoma (EAC) cells showcase the antitumor capabilities of such compounds (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Biological Activities and Potential Therapeutic Applications
The exploration of heterocyclic compounds extends to various biological activities. The synthesis and in-vitro anticancer activity of 3,5-bis(indolyl)-1,2,4-thiadiazoles against human cancer cell lines highlight the potential of these derivatives as anticancer agents (Dalip Kumar, N. Kumar, Kuei-Hua Chang, Ritika Gupta, K. Shah, 2011). Another example includes the study on corrosion monitoring of mild steel in sulphuric acid solutions with the presence of thiazole derivatives, illustrating the applicability of such compounds in materials science and engineering (K. F. Khaled, M. Amin, 2009).
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-5-4-6-17(13-14)25-21(28)26-22-24-15(2)19(30-22)20(27)23-12-11-16-7-9-18(29-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWGODIAGXODSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

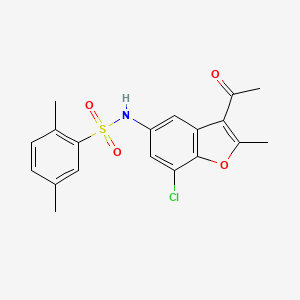

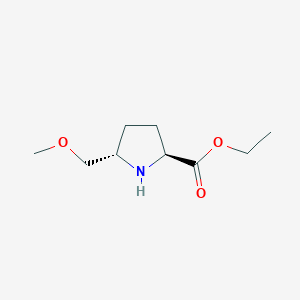
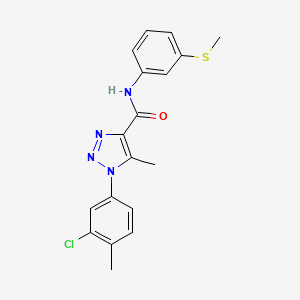
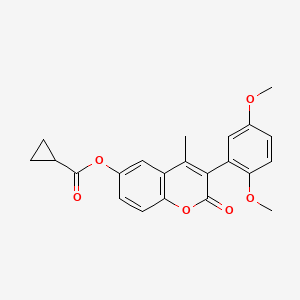
![2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]acetic acid](/img/structure/B2864135.png)
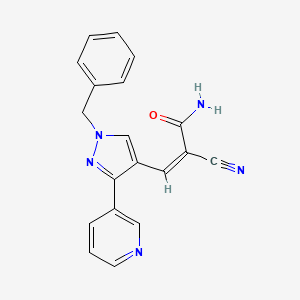
![1-Isopropyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate](/img/structure/B2864137.png)
![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2864138.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2864141.png)
